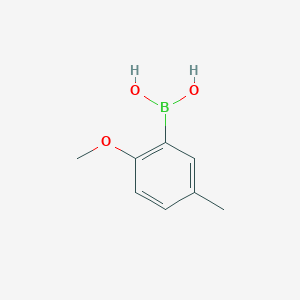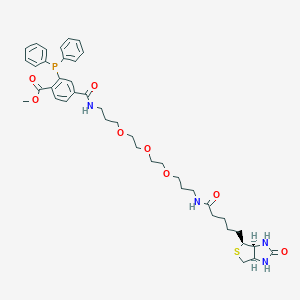
Phosphine-biotine
Vue d'ensemble
Description
Phosphine-biotin is a labeling reagent that selectively reacts with azido groups on modified proteins through the Staudinger ligation reaction . Modified proteins can be detected using common avidin-based biochemical techniques in whole cells or by blotting experiments following SDS-PAGE .
Synthesis Analysis
Phosphine originates from the biochemical stage of functional bacteria that synthesize pyruvate . Stirring the aggregated bacterial mass and supplying pure hydrogen could lead to an increase of 40 and 44% phosphine production, respectively . Phosphine was produced when bacterial cells agglomerated in the reactor .
Molecular Structure Analysis
The formal name of Phosphine-biotin is 2-(diphenylphosphino)-4-[21-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1,17-dioxo-6,9,12-trioxa-2,16-diazaheneicos-1-yl]-benzoic acid, methyl ester . Its molecular formula is C41H53N4O8PS and its formula weight is 792.9 .
Chemical Reactions Analysis
The Staudinger ligation reaction forms an amide bond by coupling of an azide and a specifically engineered triarylphosphine . Azides installed within cell surface glycoconjugates by metabolism of a synthetic azidosugar were reacted with a biotinylated tri-arylphosphine to produce stable cell-surface adducts .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Chimie biologique et marquage bioorthogonal
La phosphine-biotine est un outil puissant pour le marquage bioorthogonal. Elle réagit sélectivement avec les groupes azido sur les protéines modifiées via la réaction de ligation de Staudinger . Cette propriété permet aux chercheurs de marquer les protéines dans des cellules entières ou d'effectuer des expériences de transfert après SDS-PAGE. En couplant la this compound à des molécules contenant des azides, les scientifiques peuvent visualiser et étudier les interactions protéiques et les modifications post-traductionnelles.
Interactions protéine-protéine et purification par affinité
Lorsqu'elle est combinée à des stratégies de marquage par azide, la this compound permet la détection et la purification par affinité des interactions protéiques. Des sondes de streptavidine ou des résines d'agarose de streptavidine peuvent être utilisées pour capturer les protéines marquées avec de la this compound . Les chercheurs peuvent étudier les complexes protéiques, identifier les partenaires de liaison et explorer les voies cellulaires en tirant parti de cette technique.
Ingénierie de surface cellulaire
La this compound a été utilisée pour l'ingénierie de surface cellulaire. En réagissant avec les azides de surface cellulaire, elle permet la localisation spécifique de la biotine sur les membranes cellulaires. Cependant, il est essentiel de tenir compte de l'acylation non spécifique potentielle des amines de surface cellulaire lors de l'utilisation de cette méthode . Les chercheurs intéressés par la modification des surfaces cellulaires pour diverses applications peuvent explorer l'utilité de la this compound dans ce contexte.
Biotinylation de molécules contenant des azides
La this compound sert de réactif de biotinylation polyvalent pour le marquage des molécules contenant des azides. Que ce soit pour cibler les protéines, les acides nucléiques ou d'autres biomolécules, ce composé facilite un marquage à la biotine spécifique et efficace. Les chercheurs peuvent l'utiliser pour la purification par affinité, les dosages de capture et le suivi des processus cellulaires .
Mécanisme D'action
Target of Action
Phosphine-biotin is a labeling reagent that selectively reacts with azido groups on modified proteins . These azido groups serve as the primary targets for phosphine-biotin.
Mode of Action
The mode of action of phosphine-biotin involves a specific crosslinking reaction known as the Staudinger ligation . In this reaction, the phosphine group in phosphine-biotin reacts with an azide to produce an aza-ylide intermediate. This intermediate is then trapped to form a stable, covalent amide bond . This reaction is chemoselective, meaning it only occurs between the phosphine and azide groups, resulting in minimal background and few artifacts .
Biochemical Pathways
The Staudinger ligation reaction involving phosphine-biotin and azido groups does not directly affect any specific biochemical pathways. Instead, it provides a method for labeling and detecting modified proteins within various biochemical pathways. The labeled proteins can then be studied using common avidin-based biochemical techniques .
Pharmacokinetics
It’s known that reactions with phosphines and azides are more efficient at high concentrations and temperatures (ie, 23-37°C) .
Result of Action
The result of the Staudinger ligation reaction is the formation of a stable, covalent amide bond between the phosphine-biotin and the azido group on the modified protein . This allows for the specific labeling and subsequent detection of the modified protein .
Action Environment
The efficiency of the Staudinger ligation reaction can be influenced by several environmental factors. For instance, reducing agents in reaction buffers can interfere with azide stability . Additionally, the reaction is more efficient at higher concentrations and temperatures .
Safety and Hazards
Phosphine is a colorless, flammable, and explosive gas at room temperature that smells like garlic or decaying fish . Exposure to phosphine may cause nausea, vomiting, stomach pain, diarrhea, thirst, muscle pain, difficulty breathing, and fluid in the lungs . Higher exposures and long-term exposure may cause serious harm .
Orientations Futures
Phosphine-biotin has been used successfully in conjunction with DAz-1 or DAz-2 to label and detect sulfenic acid sites in proteins . The tremendous selectivity of the transformation should permit its execution within a cell’s interior, offering new possibilities for probing intracellular interactions .
Analyse Biochimique
Biochemical Properties
Phosphine-biotin plays a crucial role in biochemical reactions by facilitating the detection of modified proteins. It interacts with azido groups on proteins, forming a stable bond through the Staudinger ligation reaction . This interaction allows for the subsequent detection of these proteins using avidin-based biochemical techniques, such as blotting experiments following SDS-PAGE . The specificity and stability of the phosphine-biotin interaction make it an invaluable tool in the study of protein modifications.
Cellular Effects
Phosphine-biotin influences various cellular processes by enabling the detection of protein modifications. It allows researchers to study the effects of fatty-acylation on cell signaling pathways, gene expression, and cellular metabolism . By labeling modified proteins, phosphine-biotin helps elucidate the roles of these modifications in cellular function and regulation.
Molecular Mechanism
The mechanism of action of phosphine-biotin involves its selective reaction with azido groups on modified proteins through the Staudinger ligation reaction . This reaction forms a stable bond between the phosphine group and the azido group, allowing for the subsequent detection of the modified proteins. This interaction is highly specific and does not interfere with other cellular processes, making phosphine-biotin an effective tool for studying protein modifications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phosphine-biotin can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . In vitro and in vivo studies have shown that phosphine-biotin can maintain its labeling efficiency over extended periods, allowing for the study of long-term protein modifications.
Dosage Effects in Animal Models
The effects of phosphine-biotin in animal models can vary with different dosages. At optimal dosages, phosphine-biotin effectively labels modified proteins without causing adverse effects . At high doses, there may be toxic or adverse effects, highlighting the importance of determining the appropriate dosage for each experimental setup.
Metabolic Pathways
Phosphine-biotin is involved in metabolic pathways related to protein modifications. It interacts with enzymes and cofactors that facilitate the Staudinger ligation reaction, allowing for the detection of modified proteins . This interaction can affect metabolic flux and metabolite levels, providing insights into the roles of protein modifications in cellular metabolism.
Transport and Distribution
Within cells and tissues, phosphine-biotin is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, ensuring that the compound reaches its target proteins for effective labeling and detection.
Subcellular Localization
Phosphine-biotin’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it ensures that the compound interacts with the appropriate modified proteins for accurate detection and analysis.
Propriétés
IUPAC Name |
methyl 4-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylcarbamoyl]-2-diphenylphosphanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H53N4O8PS/c1-50-40(48)33-19-18-30(28-35(33)54(31-12-4-2-5-13-31)32-14-6-3-7-15-32)39(47)43-21-11-23-52-25-27-53-26-24-51-22-10-20-42-37(46)17-9-8-16-36-38-34(29-55-36)44-41(49)45-38/h2-7,12-15,18-19,28,34,36,38H,8-11,16-17,20-27,29H2,1H3,(H,42,46)(H,43,47)(H2,44,45,49)/t34-,36-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJATKZPSPFIQY-CELQPYBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H53N4O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phosphine-biotin specifically target fatty-acylated proteins?
A1: Phosphine-biotin itself doesn't directly target fatty-acylated proteins. The targeting strategy involves two steps:
- Metabolic Incorporation: Researchers first introduce ω-azido-fatty acids into cells. These fatty acid analogs are then incorporated into proteins through the natural fatty-acylation machinery within the cell [, ].
- Biotinylation via Staudinger Ligation: Phosphine-biotin is then introduced. It reacts specifically with the azide group (-N3) present on the incorporated ω-azido-fatty acid via Staudinger ligation. This reaction forms a stable amide bond, effectively attaching biotin to the fatty-acylated protein [, ].
Q2: What are the advantages of using phosphine-biotin and azido-fatty acids over traditional radioactive methods for studying fatty-acylation?
A2: This approach offers several advantages over traditional radioactive methods:
- Non-radioactive: It eliminates the hazards and handling complexities associated with radioactivity [, ].
- Increased Sensitivity: The biotin tag enables detection with high sensitivity using widely available streptavidin-based systems (e.g., streptavidin blotting) [, ].
- Versatility: By varying the chain length of the ω-azido-fatty acid, researchers can target and study different types of fatty-acylation, such as N-myristoylation or S-palmitoylation [].
Q3: Can you provide an example of how phosphine-biotin has been used in research to study N-myristoylation?
A: Researchers developed an ELISA-based assay to measure the activity of N-myristoyltransferase (NMT) using phosphine-biotin []. Here's a simplified breakdown:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



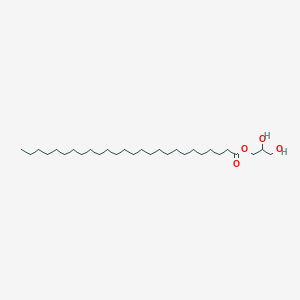

![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)
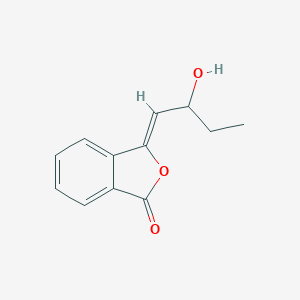
![Dimethyl N,N'-(methylenedi-4,1-phenylene)bis[2-methyl-beta-alaninate]](/img/structure/B157708.png)
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)
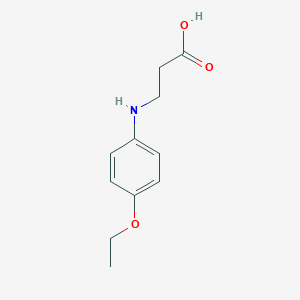
![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)



